molecular formula C11H15FO3 B8032835 3-Butoxy-2-fluoro-4-methoxyphenol

3-Butoxy-2-fluoro-4-methoxyphenol

Cat. No.: B8032835
M. Wt: 214.23 g/mol
InChI Key: PRLOKZYJISCEBK-UHFFFAOYSA-N
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Description

3-Butoxy-2-fluoro-4-methoxyphenol is an organic compound with the molecular formula C11H15FO3 It is a phenolic compound characterized by the presence of butoxy, fluoro, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butoxy-2-fluoro-4-methoxyphenol typically involves the introduction of the butoxy, fluoro, and methoxy groups onto a phenol ring. One common method is through electrophilic aromatic substitution reactions, where the phenol is first protected, followed by the introduction of the substituents under controlled conditions. For example, the methoxy group can be introduced using methanol and a strong acid catalyst, while the fluoro group can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Butoxy-2-fluoro-4-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the fluoro or methoxy groups under specific conditions.

    Substitution: The butoxy, fluoro, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could result in de-fluorinated or de-methoxylated derivatives.

Scientific Research Applications

3-Butoxy-2-fluoro-4-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Butoxy-2-fluoro-4-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the substituents can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Butoxy-4-methoxyphenol: Lacks the fluoro substituent, which may affect its reactivity and applications.

    2-Fluoro-4-methoxyphenol: Lacks the butoxy group, potentially altering its solubility and interaction with biological targets.

    4-Methoxyphenol: A simpler compound without the butoxy and fluoro groups, used in different contexts.

Uniqueness

3-Butoxy-2-fluoro-4-methoxyphenol is unique due to the combination of its substituents, which confer specific chemical properties and potential applications that are not shared by its simpler analogs. The presence of the fluoro group, in particular, can significantly influence the compound’s reactivity and interaction with biological systems.

Properties

IUPAC Name

3-butoxy-2-fluoro-4-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO3/c1-3-4-7-15-11-9(14-2)6-5-8(13)10(11)12/h5-6,13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRLOKZYJISCEBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1F)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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